Home > Products > Screening Compounds P54016 > 4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide - 2034308-47-7

4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Catalog Number: EVT-3018019
CAS Number: 2034308-47-7
Molecular Formula: C19H19N5O2
Molecular Weight: 349.394
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] It exhibits nanomolar inhibition of MET kinase activity and demonstrates robust antitumor activity in vivo. []
  • Relevance: While AMG 337 shares the 1-methyl-1H-pyrazol-4-yl substructure with 4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, it diverges significantly in overall structure. This compound is included due to the presence of the shared substructure and its focus on a specific kinase target, highlighting the potential relevance of exploring kinase inhibition for the target compound. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized and evaluated for inhibitory potency against kinases with a cysteine residue in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []
  • Relevance: Similar to 4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, this compound features a 1-methyl-1H-pyrazol-4-yl group attached to a pyridine ring. [] This structural similarity, particularly the shared connection point at the 4-position of the pyrazole ring, suggests potential overlap in their interactions with kinase targets.
  • Compound Description: 16d and 16e are selective inhibitors of heat shock protein 90 (HSP90) α and β isoforms. [, ] TAS-116 (16e) specifically, exhibits oral bioavailability and demonstrated potent antitumor activity in a mouse xenograft model. [, ]
  • Relevance: Both compounds, along with 4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, contain the 1-methyl-1H-pyrazol-4-yl moiety. [, ] The presence of this shared group, despite differences in the core scaffold, suggests the 1-methyl-1H-pyrazol-4-yl group might contribute to binding interactions within a defined chemical space relevant to HSP90.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity observed with earlier Akt inhibitors. [] It exhibits promising kinase selectivity and antiproliferative activity against cancer cells. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable and selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. [] It is being investigated for its potential to enhance efficacy and overcome resistance mechanisms in cancer treatment. []
  • Relevance: GDC-0994, similar to Hu7691, contains the 1-methyl-1H-pyrazol-5-yl moiety, unlike the 1-methyl-1H-pyrazol-4-yl found in the target compound. [] The presence of the 1-methyl-1H-pyrazol-5-yl in another kinase inhibitor suggests this subtle structural variation may offer alternative binding modes or interact with different kinase sub-pockets compared to the 1-methyl-1H-pyrazol-4-yl group.

1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 is a dual inhibitor of c-Met and Ron receptor tyrosine kinases. [] Notably, it preferentially binds to the activated conformation of c-Met. [] MK-8033 exhibits potent antitumor activity in vivo, potentially offering advantages over inhibitors lacking this preferential binding. []
  • Relevance: Similar to 4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, MK-8033 features a 1-methyl-1H-pyrazol-4-yl group attached to a pyridine ring. [] This shared structural motif, present in both a dual c-Met/Ron inhibitor and a selective MET inhibitor (AMG 337), underscores the potential of this chemical space for developing inhibitors targeting these kinases.

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. [, ] It demonstrates potent activity in inhibiting platelet aggregation and vascular smooth muscle contraction. [] Its oral bioavailability and acceptable safety profile led to its advancement into clinical development for arterial thrombosis. []
  • Relevance: Like Hu7691 and GDC-0994, APD791 incorporates the 1-methyl-1H-pyrazol-5-yl group, differing from the 4-position linkage in 4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide. [, ] The presence of this group in a potent and selective 5-HT2A receptor inverse agonist suggests potential applications beyond kinase inhibition.

Properties

CAS Number

2034308-47-7

Product Name

4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

IUPAC Name

4-acetamido-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide

Molecular Formula

C19H19N5O2

Molecular Weight

349.394

InChI

InChI=1S/C19H19N5O2/c1-13(25)23-18-5-3-15(4-6-18)19(26)21-9-14-7-16(10-20-8-14)17-11-22-24(2)12-17/h3-8,10-12H,9H2,1-2H3,(H,21,26)(H,23,25)

InChI Key

CSTQWLITWPTVHZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.